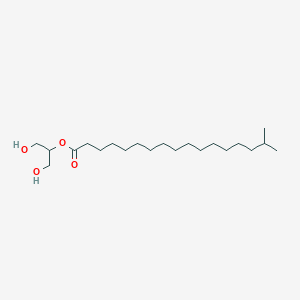

Glyceryl 2-isostearate

Description

Overview of Glycerol (B35011) Ester Diversity and Academic Significance

Glycerol esters, or acylglycerols, represent a diverse class of lipids synthesized from the esterification of glycerol with fatty acids. researchgate.net This family of compounds is broadly categorized into mono-, di-, and triglycerides, depending on the number of fatty acid chains attached to the glycerol backbone. researchgate.net The academic significance of glycerol esters is vast, spanning from fundamental studies in lipid chemistry and biochemistry to applied research in the food, pharmaceutical, and cosmetics industries. researchgate.netacs.orgatamanchemicals.com

The versatility of glycerol esters stems from the wide array of fatty acids that can be incorporated into their structure, leading to a vast number of compounds with distinct physical and chemical properties. These properties, such as melting point, solubility, and emulsifying capability, are dictated by the chain length, degree of saturation, and branching of the constituent fatty acids. researchgate.net Research in this area is dynamic, with ongoing efforts to synthesize novel glycerol esters and to understand the structure-function relationships that govern their behavior. researchgate.netacs.org

Distinctive Molecular Characteristics of Isostearic Acid in Glyceryl Esters

Isostearic acid is a branched-chain saturated fatty acid, a characteristic that imparts unique properties to its corresponding glyceryl esters. researchgate.netklkoleo.com Unlike its linear counterpart, stearic acid, which is a solid at room temperature, isostearic acid is a liquid. klkoleo.commdpi.com This is due to the methyl branching along its alkyl chain, which disrupts the regular packing of the molecules, thereby lowering the melting point. researchgate.net

When incorporated into a glyceryl ester, the branched nature of isostearic acid results in molecules with a larger cross-sectional area and reduced intermolecular interactions compared to their linear analogs. This molecular architecture leads to several desirable properties, including:

Enhanced Fluidity: Esters of isostearic acid are often liquid at or below room temperature. klkoleo.com

Oxidative Stability: As a saturated fatty acid, isostearic acid is resistant to oxidation, which enhances the stability of its derivatives. researchgate.netklkoleo.com

Unique Interfacial Properties: The branched structure influences how these molecules arrange themselves at interfaces, impacting their emulsifying and dispersing capabilities. scribd.com

These distinctive characteristics make glyceryl isostearates, including Glyceryl 2-isostearate, subjects of interest for researchers developing materials with specific rheological and stability profiles.

Research Trajectories of this compound and Related Glycerides

Current research on glyceryl esters is multifaceted, with significant attention on the synthesis and characterization of isomers with defined fatty acid positions on the glycerol backbone. The specific positioning of the fatty acid, as in this compound (esterified at the secondary hydroxyl group), significantly influences the molecule's properties and behavior. vulcanchem.com

Advanced analytical techniques are being employed to elucidate the complex phase behavior of these compounds in various systems. acs.orgresearchgate.net For instance, small-angle X-ray scattering (SAXS) is used to study the self-assembly of monoglycerides (B3428702) in nonpolar oils, revealing the formation of structures like reverse rodlike micelles. acs.org Such studies are crucial for understanding how these molecules can be used to structure liquids and create novel soft materials.

Furthermore, there is a growing interest in the enzymatic synthesis of specific glycerides, which offers a more controlled and selective approach compared to traditional chemical methods. acs.org This allows for the production of pure isomers, facilitating more precise studies of their physical and chemical properties.

Contextualizing this compound within Soft Matter Science

Soft matter science is an interdisciplinary field that studies materials that are easily deformed by thermal fluctuations or external forces. This includes a wide range of substances such as liquid crystals, polymers, and emulsions. osti.gov Glycerol esters, including this compound, are key players in this field due to their amphiphilic nature, meaning they possess both hydrophilic (water-attracting) and lipophilic (oil-attracting) parts. ontosight.ai

This dual character allows them to self-assemble into a variety of complex structures in the presence of a solvent. acs.org For example, in oil, they can form reverse micelles, while in water, they can form lamellar or cubic phases. acs.orgresearchgate.net These self-assembled structures are the basis for many soft materials, such as gels and emulsions.

The unique branched structure of the isostearate chain in this compound adds another layer of complexity and tunability to these systems. The steric hindrance provided by the branched chain can influence the packing of the molecules, leading to different phase behaviors compared to linear-chain glycerides. researchgate.net Understanding and controlling this behavior is a key area of research in soft matter science, with potential applications in areas such as drug delivery, food technology, and advanced materials. psu.edu

Properties

CAS No. |

32057-14-0 |

|---|---|

Molecular Formula |

C21H42O4 |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

1,3-dihydroxypropan-2-yl 16-methylheptadecanoate |

InChI |

InChI=1S/C21H42O4/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21(24)25-20(17-22)18-23/h19-20,22-23H,3-18H2,1-2H3 |

InChI Key |

MQXVQTFGCRTCRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OC(CO)CO |

physical_description |

Solid |

Origin of Product |

United States |

Synthetic Methodologies and Esterification Kinetics of Glyceryl 2 Isostearate

Direct Esterification Routes and Process Optimization

Direct esterification is a fundamental and widely used method for producing glyceryl isostearate. specialchem.comspecialchem.com This process involves the reaction of glycerol (B35011), a trihydric alcohol, with isostearic acid in the presence of a catalyst. specialchem.com The reaction is reversible and produces water as a by-product, which must typically be removed to drive the reaction towards the formation of the ester. specialchem.comspecialchem.com Industrial-scale synthesis is often achieved through the direct esterification of glycerol with fatty acids. ugm.ac.id

The synthesis of glycerides can be effectively catalyzed by both homogeneous and heterogeneous catalysts. researchgate.netresearchgate.net

Homogeneous Catalysis: These catalysts, which exist in the same phase as the reactants, are known for facilitating fast reaction rates. researchgate.net Common examples include mineral acids like sulfuric acid and p-toluenesulfonic acid, or bases such as sodium hydroxide (B78521). ikm.org.myresearchgate.net While efficient in terms of reaction speed, homogeneous catalysts present challenges in separation from the product mixture, which can lead to costly purification steps and environmental concerns due to the formation of salts and other effluents. researchgate.netdigitalxplore.org

Heterogeneous Catalysis: In contrast, heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. researchgate.net This characteristic offers significant advantages, including easy separation of the catalyst from the product, potential for catalyst regeneration and reuse, and suitability for continuous processes. researchgate.net For esterification reactions, solid acid catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and acid-activated montmorillonite (B579905) clay are often employed. digitalxplore.orgmdpi.commdpi.com For glycerolysis, basic solid catalysts like magnesium, zinc, and calcium oxides are frequently studied and have shown high yields for monoglycerides (B3428702). researchgate.netaip.org Strong acid sites on the catalyst are reported to be most active for the esterification reaction. researchgate.net

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid, Sodium hydroxide | Fast reaction rates researchgate.net | Difficult to separate from product researchgate.net, High purification costs researchgate.net, Potential for environmental pollution researchgate.net, Formation of salts digitalxplore.org |

| Heterogeneous | Zeolites, Ion-exchange resins, Metal oxides (MgO, CaO) | Easy separation from product researchgate.net, Reusable and can be regenerated researchgate.net, Suitable for continuous processes researchgate.net, Can improve product yield researchgate.net | Can have slower reaction rates compared to homogeneous catalysts |

The efficiency of the esterification reaction and the selectivity towards monoglyceride formation are significantly affected by key process parameters, namely the molar ratio of reactants and the reaction temperature. researchgate.netatamanchemicals.com

Molar Ratio: The molar ratio of glycerol to isostearic acid is a critical factor. Using an excess of glycerol can shift the reaction equilibrium to favor the formation of monoglycerides over di- and triglycerides. atamanchemicals.comasianpubs.org For instance, in the synthesis of glyceryl monostearate from methyl stearate (B1226849), increasing the glycerol concentration led to a higher conversion of the methyl ester. asianpubs.org A molar ratio of 6:1 (glycerol to methyl stearate) was found to be optimal for maximizing the conversion and inhibiting the subsequent transesterification of the desired monostearate. asianpubs.org

Temperature: Reaction temperature plays a dual role. Higher temperatures generally increase the reaction rate. asianpubs.org A thermodynamic analysis of glycerol monostearate production showed that as temperature increases, the equilibrium constant also increases, suggesting a more favorable reaction at higher temperatures. undip.ac.id However, excessively high temperatures (e.g., above 180-200°C) can lead to the formation of undesirable by-products, including polyglycerols and darker colored products. mdpi.comcir-safety.orggoogle.com For the synthesis of glyceryl monostearate via transesterification, the selectivity was highest at 105°C, although the conversion rate was lower compared to reactions at 165°C. asianpubs.org Therefore, an optimal temperature must be selected to balance reaction speed with selectivity and product quality. atamanchemicals.comatamanchemicals.com

| Parameter | Effect on Reaction | Observed Findings |

|---|---|---|

| Molar Ratio (Glycerol:Fatty Acid/Ester) | Affects product distribution (mono-, di-, tri-esters) and conversion rate. | An excess of glycerol generally favors monoglyceride formation. atamanchemicals.com A 6:1 molar ratio of glycerol to methyl stearate maximized conversion and selectivity. asianpubs.org |

| Temperature | Influences reaction rate, equilibrium, and by-product formation. | Higher temperatures increase reaction rates. asianpubs.org The highest yield for glycerol monostearate was obtained at 473 K (200°C). undip.ac.id Temperatures above 180-200°C can cause product darkening and side reactions. mdpi.comcir-safety.org |

The production of glyceryl esters can be aligned with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate hazardous substances. nih.gov Key aspects include the use of renewable feedstocks, catalysis, and energy efficiency. nih.govmdpi.com

Glycerol itself is a prime example of a renewable feedstock, as it is a major by-product of the biodiesel industry. ugm.ac.iduu.nl The use of this surplus glycerol for synthesizing value-added chemicals like glyceryl isostearate improves the economics of biodiesel production and aligns with the principle of using renewable resources. ugm.ac.id Furthermore, employing heterogeneous catalysts is a core green chemistry strategy, as it minimizes waste by allowing for easy catalyst separation and recycling, thus avoiding the complex purification steps associated with homogeneous catalysts. researchgate.netnih.gov Optimizing reaction conditions, such as using lower temperatures where possible and designing energy-efficient processes, also contributes to a more sustainable synthesis. mdpi.com

Transesterification and Glycerolysis Approaches for Glyceryl Isostearate Formation

Besides direct esterification, transesterification and glycerolysis are important industrial methods for producing monoglycerides. ugm.ac.idwikipedia.org

Transesterification: This method involves the reaction of a fatty acid ester, such as methyl isostearate, with glycerol. vulcanchem.compsu.edu The reaction is typically catalyzed by a base, such as sodium methoxide (B1231860) or sodium carbonate, and proceeds by displacing the methanol (B129727) from the fatty acid ester with glycerol. cir-safety.orgpsu.edu This route can be advantageous under certain conditions but still results in a mixture of mono-, di-, and triglycerides that requires purification. digitalxplore.org

Glycerolysis: This is a common industrial process that involves the reaction of triglycerides (fats or oils) with excess glycerol at high temperatures (220-260°C) under vacuum, often using a basic catalyst like sodium stearate. atamanchemicals.comgoogle.comwikipedia.org The high temperature and catalyst promote the redistribution of acyl groups from the triglyceride to the free glycerol molecules, yielding a mixture of mono-, di-, and unreacted triglycerides, along with glycerol. digitalxplore.orgresearchgate.net The final composition of the product mixture depends heavily on the initial ratio of triglycerides to glycerol. atamanchemicals.com

Strategies for Positional Isomer Control (e.g., 2-isostearate Specificity)

A significant challenge in the synthesis of glyceryl monoisostearate is controlling the position of the isostearoyl group on the glycerol backbone. Glycerol has two primary hydroxyl groups (at sn-1 and sn-3) and one secondary hydroxyl group (at sn-2). The 2-isomer (glyceryl 2-isostearate) is often desired for its unique properties. However, chemical synthesis typically leads to a mixture of isomers, with the 1(3)-isomer being the thermodynamically more stable product. rsc.org Acyl migration, the intramolecular transfer of the fatty acid chain between the hydroxyl groups, readily occurs under both acidic and basic conditions, making it difficult to isolate the pure 2-isomer. rsc.org

Several strategies have been developed to achieve higher selectivity for the 2-position:

Use of Protecting Groups: A classic chemical strategy involves protecting the primary hydroxyl groups at the sn-1 and sn-3 positions of glycerol. For example, glycerol can be reacted with acetone (B3395972) to form 1,2-O-isopropylidene glycerol (solketal), which protects the adjacent 1 and 2 positions, or more commonly, 1,3-benzylidene glycerol. digitalxplore.orgpsu.edu A more effective approach for 2-MG synthesis is to protect the 1 and 3 positions first. This allows the free secondary hydroxyl group at the sn-2 position to be selectively esterified with isostearic acid. Subsequent removal of the protecting groups yields the desired this compound. cir-safety.org

Enzymatic Catalysis: The use of lipases as biocatalysts offers a highly selective route to specific isomers. ugm.ac.id Lipases can exhibit high regioselectivity. Specifically, 1,3-specific lipases can selectively catalyze esterification or hydrolysis at the primary sn-1 and sn-3 positions of glycerol. ugm.ac.idresearchgate.netmedcraveonline.com By using a 1,3-specific lipase (B570770) for the esterification of glycerol with isostearic acid, the reaction can be directed to predominantly form the 1(3)-monoglyceride. Conversely, in the hydrolysis of a tri-isostearin, a 1,3-specific lipase would yield 2-isostearoylglycerol. ugm.ac.id This enzymatic approach avoids harsh reaction conditions and minimizes by-product formation. medcraveonline.com

Downstream Processing for Purity Enhancement and Isomer Separation

Regardless of the synthetic route, the initial product is typically a crude mixture containing monoglycerides, diglycerides, triglycerides, unreacted glycerol, and fatty acids, as well as catalyst residues. digitalxplore.orgatamanchemicals.com Therefore, downstream processing is essential to enhance purity and, if necessary, separate the isomers.

The purification process generally involves several steps:

Catalyst Removal: If a homogeneous catalyst is used, it must be neutralized and removed, often by washing, which can generate wastewater. specialchem.comspecialchem.com Heterogeneous catalysts are simply filtered out. researchgate.net

Removal of Unreacted Feedstock: Excess glycerol and free fatty acids are removed. This can be achieved through washing or distillation. uu.nl

Isomer and Glyceride Separation: The most effective method for separating mono-, di-, and triglycerides and enriching the desired isomer is high-vacuum distillation or molecular distillation. digitalxplore.orgatamanchemicals.com This technique separates molecules based on their molecular weight and is well-suited for heat-sensitive compounds like glycerides. It allows for the production of high-purity monoglycerides (often exceeding 90%). digitalxplore.orgatamanchemicals.com

Further purification for specific applications might involve crystallization or chromatographic techniques, although these are generally more costly for industrial-scale production. uu.nldeadnet.se

Molecular Architecture and Structure Function Relationships in Glyceryl Isostearates

Impact of Glycerol (B35011) Backbone Oligomerization (e.g., Mono-, Di-, Polyglyceryl Isostearates)

The functional properties of glyceryl isostearates are significantly influenced by the degree of polymerization of the glycerol backbone. These compounds are esters formed from isostearic acid and glycerol or its polymers (polyglycerol). ontosight.ai The number of glycerol units in the backbone determines the classification of the resulting ester, such as monoglyceryl, diglyceryl, or polyglyceryl isostearate. ontosight.ai

Monoglyceryl Isostearate: With a single glycerol unit, these molecules, such as Glyceryl 2-isostearate (also known as beta-monoisostearin), consist of a glycerol backbone where one hydroxyl group is esterified with isostearic acid. ontosight.ai This structure imparts amphiphilic properties, meaning it has both water-loving (hydrophilic) and oil-loving (lipophilic) parts. ontosight.ai

Diglyceryl and Polyglyceryl Isostearates: As the number of glycerol units increases, the hydrophilic nature of the molecule is enhanced. For instance, Polyglyceryl-2 Isostearate is derived from the reaction of two glycerol units with isostearic acid, while Polyglyceryl-3 Isostearate involves an average of three glycerin units. ontosight.aichemicalbook.com This oligomerization increases the number of available hydroxyl groups, contributing to greater water solubility and different emulsifying capabilities. ontosight.ai Polyglyceryl-4 isostearate and Polyglyceryl-10 isostearate/succinate are other examples where the number following "polyglyceryl-" indicates the average number of glycerin units. specialchem.comcosmileeurope.eu

The degree of oligomerization directly impacts the emulsifying, dispersing, stabilizing, and conditioning properties of these compounds. chemicalbook.com For example, Polyglyceryl-2 Isostearate is noted for its excellent water-in-oil (W/O) emulsifying performance. chemicalbook.com In contrast, as the polyglycerol chain lengthens, the resulting esters can become more suitable for oil-in-water (O/W) emulsions. utl.pt This versatility allows for their use in a wide range of applications, from skincare and cosmetics to pharmaceuticals. ontosight.aiontosight.ai

Table 1: Impact of Glycerol Oligomerization on Isostearate Properties

| Compound Name | Number of Glycerol Units | General Properties | Primary Emulsion Type |

| This compound | 1 | Amphiphilic, emollient, emulsifier ontosight.ai | W/O |

| Polyglyceryl-2 Isostearate | 2 | Emulsifying, dispersing, stabilizing chemicalbook.com | W/O chemicalbook.com |

| Polyglyceryl-3 Isostearate | ~3 | Emulsifying, skin-conditioning | W/O or O/W |

| Polyglyceryl-4 Isostearate | ~4 | Emulsifier, stabilizer specialchem.com | W/O or O/W |

| Polyglyceryl-10 Isostearate/Succinate | ~10 | Surfactant, cleansing agent cosmileeurope.eu | O/W |

Stereochemical Influence of Isostearic Acid's Branched Hydrocarbon Chain

Isostearic acid is not a single compound but a complex mixture of branched-chain saturated isomers of octadecanoic acid (C18). cir-safety.orgresearchgate.net The most common isomer is 16-methylheptadecanoic acid. cir-safety.org This branched structure is a key determinant of the physical and chemical properties of glyceryl isostearates.

Unlike linear fatty acids such as stearic acid, the methyl branching in isostearic acid introduces steric hindrance. rawsource.com This hindrance prevents the molecules from packing closely together, which has several important consequences:

Lower Melting Point: Isostearic acid is a liquid at room temperature, whereas stearic acid is a solid. cir-safety.org This property is conferred to its glyceryl esters, making them suitable for liquid and semi-solid formulations. myskinrecipes.com

Enhanced Stability: The branched structure provides greater oxidative and thermal stability compared to unsaturated fatty acids like oleic acid. rawsource.comatamanchemicals.com This is because the branching protects the ester linkages from oxidation. rawsource.com

Superior Dispersing Power: The branching enhances the ability of isostearic acid and its esters to stabilize pigments and other solid particles within oil or solvent-based formulations. atamanchemicals.com

Polymorphic Crystalline Transitions and Crystalline Network Formation

Glyceryl esters, including glyceryl isostearates, can exist in different crystalline forms, a phenomenon known as polymorphism. researchgate.netbohrium.com These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice structure, which leads to different physical properties such as melting point, stability, and functionality. nih.govusu.edu

The three main polymorphic forms of triglycerides and other glyceryl esters are alpha (α), beta (β), and beta prime (β’). researchgate.netbohrium.com

Alpha (α) form: This is the least stable polymorph and has the lowest melting point. bohrium.comgoogle.com It is formed upon rapid cooling from the molten state. scispace.com The α-form is often the most functional in certain applications due to its structure. researchgate.netulprospector.com

Beta prime (β’) form: This form has intermediate stability and melting point. bohrium.com It is desirable in many food and cosmetic applications because it results in a smooth texture. scispace.com

Beta (β) form: This is the most stable polymorph with the highest melting point. bohrium.comgoogle.com Over time, less stable forms will tend to transform into the β form. ulprospector.com This can sometimes lead to undesirable textural changes, such as a sandy or rough feel in products. nih.gov

The specific polymorphic behavior of a glyceryl ester is influenced by the fatty acid component. The branched nature of isostearic acid would influence the packing of the molecules and thus the resulting polymorphic forms.

Polymorphic transformations in glyceryl esters can occur through two main mechanisms:

Solid-state transformation: This involves a direct rearrangement of the molecules within the crystal lattice without melting. acs.org

Melt-mediated transformation: This occurs when a less stable form melts and then recrystallizes into a more stable form. acs.org

The rate and pathway of these transformations are influenced by several factors, including temperature, heating and cooling rates, and the presence of additives like other emulsifiers. acs.orgub.edu For instance, slow cooling and heating tend to favor the formation of more stable polymorphs. acs.orgub.edu The presence of certain emulsifiers can either accelerate or retard polymorphic transitions. nih.govusu.edu Understanding and controlling these transformations is crucial for ensuring the long-term stability and desired texture of products containing glyceryl esters. nih.gov

Hydrophilic-Lipophilic Balance (HLB) as a Determinant of Interfacial Behavior

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the relative affinity of a surfactant for water and oil. utl.pt This value is a critical determinant of a surfactant's interfacial behavior and its suitability for a particular application, such as emulsifying oil and water. utl.ptresearchgate.net

For glyceryl isostearates, the HLB value is influenced by the degree of esterification and the length of the polyglycerol chain. Generally, a lower HLB value (typically in the range of 3-6) indicates a more lipophilic (oil-loving) character, making the surfactant suitable for creating water-in-oil (W/O) emulsions. utl.pt Conversely, a higher HLB value (typically 8-18) signifies a more hydrophilic (water-loving) nature, favoring the formation of oil-in-water (O/W) emulsions. utl.ptresearchgate.net For example, Glyceryl Stearate (B1226849), a related compound, has a low HLB of around 3.8. yourcosmeticchemist.com

The determination of HLB values is not always straightforward and can be subject to methodological discrepancies. greengredients.itscientificspectator.com

Theoretical Calculation: One common method, proposed by Griffin, calculates the HLB for polyhydric alcohol fatty acid esters using the formula: HLB = 20(1 - S/A), where 'S' is the saponification number of the ester and 'A' is the acid number of the fatty acid. utl.ptpharmajournal.net For surfactants containing only ethylene (B1197577) oxide as the hydrophilic part, a simpler formula is used: HLB = E/5, where 'E' is the weight percentage of ethylene oxide. utl.ptgreengredients.it These theoretical calculations can sometimes be approximations because commercial surfactants are often mixtures rather than pure compounds. greengredients.it

Experimental Determination: Experimental methods involve preparing a series of emulsions with different emulsifier blends to find the HLB value that provides the best stability for a specific oil phase. scientificspectator.com This "required HLB" is specific to the oil or oil blend being emulsified. scientificspectator.com

Inconsistencies: Different methods for calculating or determining HLB, such as those proposed by Griffin and later by Davies, can yield incompatible values. pharmajournal.net Furthermore, the HLB system does not account for other factors that can influence emulsion stability, such as temperature, emulsifier concentration, and interactions with other ingredients. utl.pt These discrepancies highlight the importance of considering the specific formulation and application when selecting an emulsifier based on its HLB value.

Self Assembly Phenomena and Supramolecular Structures of Glyceryl 2 Isostearate Systems

Micellization Behavior in Aqueous and Non-Aqueous Media

In solution, Glyceryl 2-isostearate molecules arrange themselves to shield their hydrophobic tails from the solvent. In aqueous media, this results in standard micelles with a hydrophobic core. Conversely, in non-aqueous, non-polar solvents, the compound forms reverse micelles, where the hydrophilic glycerol (B35011) heads create a polar core, and the fatty acid chains extend into the surrounding oil phase. acs.orgnih.gov

The morphology of this compound aggregates, particularly reverse micelles in non-aqueous systems, is highly dependent on the nature of the solvent. acs.orgnih.gov Small-Angle X-ray Scattering (SAXS) studies have been instrumental in characterizing these structures. acs.org Research on glycerol monoisostearate (iso-C18G1) in various oils demonstrates that the geometry of the micelles can be precisely tuned by the solvent environment. nih.gov

In cyclohexane, the surfactant forms small, globular (spherical) micelles. acs.orgnih.gov However, when the solvent is changed to linear alkanes like n-decane or n-hexadecane, the morphology shifts to elongated, prolate ellipsoidal or rod-like micelles. acs.org This structural evolution is attributed to the differences in the transfer free energy of the glycerol headgroup into oils with varying chain lengths and the degree to which the oil molecules penetrate the surfactant's lipophilic chains. acs.orgnih.gov

| Solvent | Observed Micellar Morphology | Reference |

|---|---|---|

| Cyclohexane | Small, Globular (Spherical) | acs.orgnih.gov |

| n-Decane | Elongated Ellipsoidal (Prolate-like) / Rod-like | acs.org |

| n-Hexadecane | Elongated Ellipsoidal (Prolate-like) / Rod-like | acs.org |

For Glyceryl Monostearate (GMS), the reported CMC values vary depending on the method used:

Conductivity Method: 4.50 x 10⁻² mol/dm³ researchgate.net

UV-Visible Spectroscopy Method: 2.40 x 10⁻² mol/dm³ researchgate.net

The aggregation number, which is the average number of monomers in a single micelle, is another crucial characteristic. researchgate.net It can be determined through techniques like steady-state fluorescence quenching, which measures the quenching of a micelle-solubilized fluorophore by a quencher molecule. nih.gov The aggregation number is calculated from the micelle concentration relative to the total surfactant concentration above the CMC. nih.gov Specific aggregation numbers for this compound are not documented in the reviewed literature.

| Determination Method | Reported CMC Value (mol/dm³) | Reference |

|---|---|---|

| Conductivity | 4.50 x 10⁻² | researchgate.net |

| UV-Visible Spectroscopy | 2.40 x 10⁻² | researchgate.net |

The structure and stability of this compound micelles are sensitive to several environmental factors, including temperature, composition, and the presence of additives like water. nih.gov

Temperature: In non-aqueous systems of glycerol monoisostearate, increasing the temperature leads to a decrease in the size of the aggregates. acs.orgnih.gov This behavior represents a transition from elongated, rod-like structures to smaller, spherical micelles, which is the opposite of the trend typically observed in aqueous micellar systems. acs.orgresearchgate.net For aqueous GMS solutions, the CMC initially decreases with rising temperature before showing a slight increase. researchgate.net

Surfactant Concentration: In oil-based systems, increasing the concentration of glycerol monoisostearate promotes micellar growth, particularly in one dimension, leading to more elongated structures without significantly changing the cross-sectional shape. acs.orgnih.gov

Solvent Nature: As detailed in section 4.1.1, the chemical structure of the non-polar solvent (e.g., cyclic vs. linear alkane, alkyl chain length) has a profound impact on micellar morphology. acs.orgnih.gov

Water Addition: The introduction of even trace amounts of water into non-aqueous systems of glycerol monoisostearate induces significant growth of the reverse micelles. nih.govnih.gov The water molecules hydrate (B1144303) the glycerol headgroups, leading to a rapid swelling of the micellar core. nih.govnih.gov

Formation of Liquid Crystalline Phases and Gel Networks

At higher concentrations, this compound, like other monoglycerides (B3428702), can self-assemble into more ordered, thermodynamically stable mesophases known as liquid crystals. nih.govnih.gov These structures, which include lamellar, cubic, and hexagonal phases, arise from the geometric packing of the surfactant molecules. nih.govwikipedia.org When these liquid crystalline phases immobilize the solvent, they can form viscoelastic gel networks. atamanchemicals.com

The lamellar phase (Lα) is a common liquid crystalline structure formed by amphiphiles and consists of stacked bilayer sheets of surfactant molecules separated by layers of solvent. nih.govwikipedia.org In systems containing Glyceryl Monostearate, these lamellar structures can form a continuous network that enhances viscosity and stabilizes emulsions. atamanchemicals.com This is often referred to as a lamellar gel network, where the alkyl chains within the bilayers are in a frozen, non-melted state.

The defining characteristic of a lamellar phase is its structural periodicity, which is the repeating distance, d, of the lipid-water layers. This periodicity is determined experimentally using X-ray diffraction, which produces a series of Bragg reflections. The repeat distance can be calculated from the positions of these reflections in the diffraction pattern. scispace.com For related monoglyceride systems like those of glycerol monooleate, the formation of lamellar phases is a well-documented intermediate step in the transition to more complex cubic or hexagonal structures as a function of water content and temperature. nih.govnih.gov

In addition to the lamellar phase, monoglyceride-water systems are known to form highly ordered, viscous, and often optically isotropic bicontinuous cubic phases (V₂) and reversed hexagonal phases (H₂). nih.govnih.gov

Cubic Phases: These are complex three-dimensional structures consisting of two continuous, non-intersecting water channels separated by a single lipid bilayer. nih.gov Different cubic phase symmetries, such as the double-diamond (Pn3m) and gyroid (Ia3d) lattices, have been identified in systems of analogous compounds like Glyceryl Monooleate (GMO). researchgate.netresearchgate.net The formation of a cubic phase is highly dependent on temperature and the presence of co-solvents or additives. researchgate.net

Hexagonal Phases: The reversed hexagonal phase is composed of cylindrical reverse micelles packed into a two-dimensional hexagonal lattice. nih.govscispace.com The water is confined within the polar cores of these cylinders. Transitions from lamellar or cubic phases to a hexagonal phase can be induced by changes in temperature or the incorporation of other lipids that alter the molecular geometry of the surfactant from cylindrical to wedge-like. nih.govnih.gov

While the specific phase diagram for the binary this compound/water system is not detailed in the available literature, the consistent behavior of other monoglycerides strongly suggests its capacity to form these intricate lamellar, cubic, and hexagonal structures under appropriate conditions of concentration and temperature. nih.govnih.govitu.edu.tr

Role in Emulsion Stabilization via Gel-Network Theory

The stabilization of oil-in-water (O/W) emulsions by this compound is effectively explained by the gel network theory. This theory posits that the stability and rheological properties of many cosmetic and pharmaceutical creams are dictated by the formation of a viscoelastic gel network within the continuous (aqueous) phase. researchgate.netresearchgate.net This network is a complex, multiphase structure that arises from the self-assembly of emulsifiers. researchgate.net

Lamellar gel networks (LGNs) are formed by the combination of low-HLB (Hydrophilic-Lipophilic Balance) crystalline surfactants, such as glyceryl esters or fatty alcohols, and high-HLB surfactants. ulprospector.comscconline.org These components interact in the water phase to create lamellar or crystalline structures that immobilize water and oil droplets, thereby preventing coalescence and enhancing emulsion stability. researchgate.netswiftcraftymonkey.blog The resulting structure is composed of extended, interconnected bilayers of the emulsifiers, with interlamellar layers of water. researchgate.netulprospector.com This is distinct from simple micellar stabilization, as the network provides structure to the entire continuous phase. swiftcraftymonkey.blog

The process typically involves heating the formulation to melt the crystalline surfactants, which then self-assemble into the lamellar phase upon cooling. researchgate.net The properties of this gel phase, rather than just the liquid crystalline phase present at higher manufacturing temperatures, dominate the final emulsion characteristics. researchgate.net this compound, as a low-HLB fatty amphiphile, participates in forming these bilayers, contributing to a stable network that can suspend oil droplets and control the consistency of the final product. researchgate.net The advantages of LGN-stabilized systems include high stability against changes in pH and the presence of salts, excellent moisturizing properties, and the ability to suspend powders or pigments. ulprospector.com

| Feature | Description |

| Network Composition | Combinations of low-HLB surfactants (e.g., this compound, fatty alcohols) and high-HLB surfactants. ulprospector.comscconline.org |

| Primary Structure | Interconnected bilayer sheets of surfactants with the alkyl chains in a non-melted, crystalline-like state (alpha-gel phase). ulprospector.com |

| Stabilization Mechanism | The 3D network physically entraps and immobilizes oil droplets, preventing coalescence and creaming. It also increases the viscosity of the continuous phase. researchgate.netnih.gov |

| Key Phases | At least four phases can be identified: the dispersed oil phase, the crystalline gel phase (surfactant/amphiphile bilayers with water), crystalline hydrates of the amphiphile, and pockets of bulk "free water". researchgate.net |

Organogel and Oleogel Formulation Principles

Organogels, or oleogels when the liquid phase is a lipid or oil, are semi-solid systems where an organic liquid is immobilized by a three-dimensional network of self-assembled gelator molecules. Glyceryl esters, including this compound, can function as low molecular weight organogelators (LMOGs) to structure lipid phases. nih.gov This gelation of the oil phase is a critical strategy for enhancing the stability of complex emulsions, such as water-in-oil-in-water (W1/O/W2) systems, by increasing the viscosity of the lipid phase and creating a physical barrier that reduces the migration of water between aqueous phases. nih.govnih.gov

Mechanism of Gelation by Low Molecular Weight Organogelators

Low Molecular Weight Organogelators (LMOGs) are small molecules that self-assemble in organic solvents to form a supramolecular network. nih.gov The gelation process is driven by a combination of non-covalent interactions, which allows the molecules to form hierarchical structures. nih.gov

For a molecule like this compound, the primary driving forces for self-assembly in a nonpolar solvent (oil) include:

Hydrogen Bonding : The hydroxyl and ester groups in the glycerol head can form hydrogen bonds, linking gelator molecules together. nih.gov

Van der Waals Forces : The long, branched isostearate alkyl chains interact via van der Waals forces, promoting aggregation.

This spontaneous self-assembly process leads to the formation of primary structures, such as fibers or crystalline platelets. nih.gov As these structures grow and interact, they become entangled, forming a three-dimensional network that traps the bulk liquid solvent, leading to the formation of a gel. nih.gov

Influence of Co-gelators and Solvent Properties on Gel Network Formation

The formation and properties of an organogel network are highly sensitive to the formulation components.

Co-gelators : The presence of other structuring agents, or co-gelators, can have a synergistic effect on gel formation. researchgate.net Combining this compound with other amphiphiles like fatty alcohols, fatty acids, or other solid esters can create a more robust and stable gel network. swiftcraftymonkey.blog These different molecules can pack more efficiently, strengthening the network junctions and improving the gel's mechanical properties. For example, lecithin (B1663433) has been shown to work synergistically with glyceryl monostearate to stabilize emulsions and form stronger oleogels. researchgate.net

Solvent Properties : The nature of the oil (solvent) plays a critical role in the gelation process. nih.gov Factors such as the oil's polarity, chain length, and degree of unsaturation influence the solubility of the gelator and the strength of the intermolecular interactions that drive self-assembly. The compatibility between the gelator's hydrophobic tail and the solvent is crucial for effective network formation. nih.gov For instance, the gelling efficiency of a given organogelator may differ significantly between a medium-chain triglyceride oil and a long-chain vegetable oil. nih.gov

Structural Characterization of Gelled Lipid Phases

A variety of analytical techniques are employed to characterize the complex structures of gelled lipid phases.

| Analytical Technique | Information Obtained |

| Microscopy | (e.g., Confocal, Polarized Light, Electron Microscopy) Visualizes the morphology of the gel network, such as the presence of crystalline platelets, fibers, or spherulites. mdpi.com |

| Rheology | Measures the mechanical properties of the gel, including its viscoelasticity (G', G''), gel strength, and response to shear stress. researchgate.netresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Determines thermal properties, such as the gel melting temperature (Tgel) and crystallization behavior, providing insights into the gel's thermal stability. researchgate.net |

| X-Ray and Neutron Scattering | (e.g., SAXS, SANS) Provides detailed information on the molecular arrangement within the gel network, such as lamellar spacing, crystal structure, and packing of the alkyl chains. researchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Used to probe the intermolecular interactions, particularly hydrogen bonding between the gelator molecules, that are responsible for the self-assembly process. researchgate.net |

These characterization methods are essential for understanding the relationship between the molecular-level structure of the gel network and the macroscopic properties (e.g., texture, stability, release characteristics) of the final formulation. nih.govresearchgate.net

Interfacial Science and Emulsification Dynamics of Glyceryl 2 Isostearate

Reduction of Surface and Interfacial Tension at Phase Boundaries

A key function of emulsifiers like Glyceryl 2-isostearate is the reduction of interfacial tension (IFT) between the oil and water phases. nih.gov In a system of two immiscible liquids, a natural tendency to minimize the contact area between them results in a high interfacial tension. By adsorbing at the oil-water interface, this compound lowers this tension, which facilitates the dispersion of one liquid into the other in the form of droplets, a process that requires energy input such as mixing or homogenization. nih.gov

The effectiveness of polyglyceryl fatty acid esters (PGFEs), the class of compounds to which this compound belongs, in reducing IFT has been demonstrated in various oil/water systems. For instance, studies on related polyglyceryl esters have shown a significant reduction in the interfacial tension between corn oil and water. The extent of this reduction is dependent on the specific structure of the PGFE and its concentration. A notable example is the ability of purified polyglyceryl-3 monolaurate to decrease the interfacial tension of a corn oil/water system from 23.9 mN/m to as low as 1.7 mN/m at a concentration of just 0.1%. researchgate.net

Table 1: Interfacial Tension of Aqueous Solutions of Various Polyglyceryl Fatty Acid Esters against Corn Oil

This table presents data on the reduction of interfacial tension by different polyglyceryl esters, illustrating the general capability of this class of surfactants. The data is based on findings for polyglyceryl-3 monolaurate. researchgate.net

| Emulsifier Concentration (%) | Interfacial Tension (mN/m) |

| 0 (Corn Oil/Water) | 23.9 |

| 0.1 | 1.7 |

This capacity to lower interfacial tension is a fundamental prerequisite for the creation of finely dispersed and stable emulsions. nih.gov

Adsorption Kinetics and Interfacial Film Formation

The process by which this compound stabilizes an emulsion begins with its migration to and adsorption at the newly created oil-water interface during emulsification. For non-ionic surfactants, this adsorption process is generally considered to be diffusion-limited, meaning the rate of adsorption is primarily controlled by the rate at which the surfactant molecules can diffuse from the bulk phase to the interface. aogebio.comgreengredients.itmdpi.com

Once at the interface, the this compound molecules orient themselves with their hydrophilic heads in the aqueous phase and their lipophilic tails in the oil phase. This arrangement leads to the formation of an interfacial film. The characteristics of this film are crucial for the long-term stability of the emulsion. Research on polyglyceryl fatty acid esters has shown that they can form a rigid interfacial film due to the adsorption of a lamellar phase at the oil-water interface. researchgate.net This ordered structure enhances the film's rigidity and contributes to its excellent viscoelastic properties, which in turn provides a barrier against droplet coalescence. researchgate.net

Emulsion Stabilization Mechanisms: Steric, Electrostatic, and Viscoelastic Contributions

The stability of an emulsion is its ability to resist changes in its properties over time. This compound, being a nonionic emulsifier, primarily imparts stability through steric hindrance.

Steric Stabilization: The polyglycerol head groups of the adsorbed this compound molecules are bulky and hydrated, extending into the aqueous phase. When two droplets approach each other, these hydrophilic chains overlap, creating a repulsive force that prevents the droplets from getting close enough to coalesce. This mechanism is a key factor in the stability of emulsions stabilized by polyglyceryl esters. researchgate.net

Electrostatic Contributions: As a non-ionic surfactant, this compound does not carry a net electrical charge. Therefore, it does not contribute to electrostatic stabilization, which relies on the repulsion of like charges from an electrical double layer surrounding the droplets. While electrostatic repulsion is a significant stabilization mechanism for ionic surfactants, it is not a factor in emulsions stabilized solely by nonionic emulsifiers like this compound.

Viscoelastic Contributions: The interfacial film formed by this compound can exhibit viscoelastic properties, meaning it has both viscous (liquid-like) and elastic (solid-like) characteristics. kinampark.com A viscoelastic interface can resist deformation and dissipate the energy of droplet collisions, thereby preventing coalescence. The formation of a rigid, ordered lamellar structure at the interface by polyglyceryl esters contributes to these viscoelastic properties, enhancing emulsion stability. researchgate.nethumblebeeandme.com

Synergistic Effects in Mixed Emulsifier Systems

In many commercial formulations, a combination of emulsifiers is used to achieve superior emulsion stability and sensory properties. oleonhealthandbeauty.com The use of mixed emulsifier systems can lead to synergistic effects, where the performance of the combination is greater than the sum of the individual components.

Polyglyceryl fatty acid esters like this compound are often used in conjunction with other emulsifiers. For instance, studies have shown that to obtain a stable nanoemulsion with certain oils, a primary polyglyceryl ester had to be combined with an additional polyglyceryl ester mixture. This suggests that the combination of different PGFEs can enhance the solubilization capacity for various types of oils, leading to smaller droplet sizes and improved stability. The synergy in mixed systems can arise from more compact packing of the emulsifier molecules at the interface, leading to a more robust and stable interfacial film.

Factors Governing Emulsion Stability: Temperature, Ionic Strength, and Shear

The stability of emulsions stabilized by this compound is influenced by several external factors:

Temperature: Elevated temperatures can negatively impact emulsion stability. Increased thermal energy can lead to the desorption of emulsifier molecules from the interface and increase the frequency and energy of droplet collisions, promoting coalescence. For emulsions stabilized by crystalline particles, melting of these particles at higher temperatures can also lead to destabilization.

Ionic Strength: While non-ionic surfactants like this compound are generally less sensitive to electrolytes than ionic surfactants, high concentrations of salts can still affect emulsion stability. Changes in ionic strength can influence the hydration of the polyglycerol head groups and potentially alter the structure of the interfacial film. In some systems, increased ionic strength can compress the electric double layer (even in the case of non-ionic surfactants where a small charge may be present), which can lead to increased interaction between particles and potentially gelation. oleonhealthandbeauty.com

Shear: Emulsions are often subjected to shear during processing, transport, and application. While a certain level of shear is necessary for emulsification, excessive or prolonged shear can lead to emulsion breakdown. High shear forces can disrupt the interfacial film and promote droplet coalescence. Studies on oil-in-water emulsions have shown that very high shear mixing rates can lead to a decrease in the long-term stability of the emulsion.

Advanced Emulsion Architectures (e.g., Multiple Emulsions)

This compound and other polyglyceryl esters are versatile emulsifiers that can be employed in the creation of more complex emulsion systems, such as multiple emulsions. A common type of multiple emulsion is a water-in-oil-in-water (W/O/W) emulsion, where small water droplets are dispersed within larger oil droplets, which are then dispersed in a continuous water phase. nih.gov

These systems require at least two emulsifiers: a lipophilic one to stabilize the inner water-in-oil (W/O) interface and a hydrophilic one for the outer oil-in-water (O/W) interface. Due to their range of hydrophilic-lipophilic balance (HLB) values, polyglyceryl esters are well-suited for such applications. Lipophilic PGFEs, which are effective W/O emulsifiers, are often used to stabilize the primary W/O emulsion. For example, polyglycerol polyricinoleate (PGPR) is a highly effective stabilizer for the primary W/O emulsion in W/O/W systems. oleonhealthandbeauty.com An emulsifier package containing Polyglyceryl-3 diisostearate has been developed for the one-step formation of W/O/W emulsions, highlighting the utility of this class of compounds in creating advanced emulsion architectures.

Rheological Behavior and Viscoelasticity of Glyceryl 2 Isostearate Formulations

The rheological and viscoelastic properties of formulations containing Glyceryl 2-isostearate are critical determinants of their physical stability, sensory characteristics, and performance in cosmetic and pharmaceutical applications. As a non-ionic surfactant and emulsifier, this compound contributes significantly to the structure and flow behavior of emulsions, creams, and lotions. specialchem.comspecialchem.comcosmileeurope.eu This section delves into the specific rheological phenomena observed in such formulations, the methods used for their characterization, and the factors that influence their mechanical behavior.

Interactions with Polymeric Systems and Biopolymers

Plasticization Mechanisms in Polymer Blends and Matrices

As a plasticizer, Glyceryl 2-isostearate enhances the flexibility and processability of polymers. This is achieved by inserting its molecules between the long polymer chains, thereby disrupting the rigid structure of the material. The bulky, branched nature of the isostearate chain is particularly effective at creating space and increasing the free volume within the polymer matrix. This increased spacing reduces the intermolecular forces between polymer chains, allowing them to move more freely past one another.

The primary mechanism of plasticization by this compound involves molecular intercalation. researchgate.netnih.gov The plasticizer molecules position themselves between the polymer chains. This physical separation effectively weakens the intermolecular forces, such as van der Waals forces and hydrogen bonds, that hold the polymer chains together in a rigid state. mdpi.com The polar diglycerol (B53887) portion of the molecule can form hydrogen bonds with polar polymers, while the non-polar isostearate tail interacts with non-polar segments. This dual interaction facilitates its dispersion within the polymer matrix. The branched structure of the isostearic acid moiety is crucial, as it prevents the plasticizer itself from crystallizing and creates more significant disruption and free volume compared to a linear fatty acid chain of similar molecular weight.

A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of a polymer. The Tg is the temperature at which a polymer transitions from a hard, glassy state to a more flexible, rubbery state. By increasing the free volume and enhancing the mobility of polymer chains, this compound lowers the energy required for the polymer chains to move, thus reducing the Tg. mdpi.commdpi.com

Table 1: Conceptual Effect of this compound on Key Polymer Properties

| Property | Unplasticized Polymer | Polymer with this compound | Rationale |

| Glass Transition Temperature (Tg) | High | Lower | Increased free volume and chain mobility. |

| Degree of Crystallinity | Baseline | Generally Decreased | Disruption of chain packing and hindrance of crystal formation. |

| Flexibility / Elongation | Low | Higher | Weakened intermolecular forces allow for greater chain movement. |

| Hardness | High | Lower | Reduced intermolecular forces and crystallinity lead to a softer material. |

Compatibilization Effects in Heterogeneous Polymer Systems

In blends of immiscible polymers, such as a polar polymer mixed with a non-polar one, this compound can act as a compatibilizer. Immiscible polymers tend to phase-separate, leading to poor mechanical properties. As an amphiphilic molecule, this compound migrates to the interface between the two polymer phases.

At this interface, its polar diglycerol head interacts favorably with the polar polymer, while its non-polar isostearate tail interacts with the non-polar polymer. This bridging action reduces the interfacial tension between the two phases, promoting better adhesion. The reduction in interfacial tension allows for a finer and more stable dispersion of one polymer phase within the other during melt blending, preventing the coalescence of dispersed droplets and leading to a more homogenous material with improved mechanical strength and stability.

Interactions with Hydrocolloids and Their Impact on System Properties

In starch-based systems, the linear amylose (B160209) component can form helical inclusion complexes with the hydrophobic isostearate tail of the molecule, while the hydrophilic diglycerol head remains exposed to the aqueous phase. This interaction can retard starch gelatinization and reduce retrogradation (the tendency of cooked starch to reassociate and expel water), thereby improving the texture and shelf-life of starch-containing products.

In other hydrocolloid systems like carrageenan or alginate gels, this compound can act as an emulsifier and stabilizer. nih.govnih.govresearchgate.net It can be incorporated into the gel network, where its hydrophobic tail can interact with any lipid phases present, and its hydrophilic head can interact with the hydrocolloid network and water. This can influence the gel's texture, water-holding capacity, and stability, preventing syneresis (the weeping of liquid from a gel). nih.gov

Self-Assembly at Polymer-Lipid Interfaces

The amphiphilic character of this compound drives its self-assembly at interfaces, particularly in polymer-lipid hybrid systems. uni-halle.de These systems, which combine the structural integrity of polymers with the biomimetic properties of lipids, are used in applications like drug delivery. nih.govmdpi.comresearchgate.net

When formulated with polymers and other lipids in an aqueous environment, this compound will spontaneously orient itself at the interface between the hydrophobic and hydrophilic domains. hawaii.edu For instance, in the formation of lipid-polymer hybrid nanoparticles, which might consist of a polymeric core and a lipid shell, this compound would incorporate into the lipid layer. nih.govresearchgate.net Its diglycerol head would face the outer aqueous phase, while the isostearate tail would be anchored in the hydrophobic polymer core or among other lipid tails. This arrangement helps to stabilize the entire structure, control the release of encapsulated substances, and modify the surface properties of the nanoparticle.

Advanced Analytical Techniques for Glyceryl 2 Isostearate Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Glyceryl 2-isostearate, allowing for the precise determination of the fatty acid's position on the glycerol (B35011) backbone.

¹H NMR spectroscopy provides information on the proton environment within the molecule. In this compound, the proton on the second carbon of the glycerol backbone (C2-H), which is attached to the isostearoyl group, will exhibit a characteristic chemical shift and splitting pattern. This signal is typically found further downfield compared to the protons on the terminal carbons (C1 and C3) of the glycerol moiety due to the deshielding effect of the adjacent ester oxygen. The complex multiplet signals corresponding to the protons of the branched isostearate chain can also be observed, although their detailed assignment is often challenging.

| Carbon Atom | Typical Chemical Shift Range (ppm) for 2-monoacylglycerols |

| Glycerol C1/C3 | 60-65 |

| Glycerol C2 | 70-75 |

| Carbonyl (C=O) | 170-175 |

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., HPLC-MS) for Compositional Analysis and Purity

Mass spectrometry (MS), particularly when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), is a powerful method for the compositional analysis and purity assessment of this compound. This is crucial as commercial "isostearic acid" is often a complex mixture of various methyl-branched isomers of stearic acid. nih.gov

HPLC-MS allows for the separation of this compound from its 1-isomer (Glyceryl 1-isostearate), as well as from any di- or tri-glyceride impurities. The mass spectrometer then provides molecular weight information and structural details through fragmentation analysis.

Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between the 1- and 2-isomers. acs.org The fragmentation patterns of these isomers upon collisional activation are distinct. For instance, the neutral loss of the fatty acid from the sn-2 position is often less favored compared to its loss from the sn-1 or sn-3 positions. acs.org This difference in fragmentation behavior allows for the confident identification of the substitution position on the glycerol backbone.

Another effective approach involves Gas Chromatography-Mass Spectrometry (GC-MS) of silylated derivatives of the monoglycerides (B3428702). The fragmentation patterns of the trimethylsilyl (B98337) (TMS) ethers of 1- and 2-monoglycerides are distinct and can be used for reliable isomer differentiation. nih.govmdpi.com For example, the silylated form of a 2-monoglyceride yields a series of diagnostic fragment ions that are not observed for the 1-isomer. mdpi.com

The table below summarizes key mass spectrometric approaches for the analysis of monoglyceride isomers.

| Technique | Key Features for Isomer Differentiation |

| HPLC-MS/MS | Different relative abundances of fragment ions resulting from the neutral loss of the fatty acid from the glycerol backbone. acs.org |

| GC-MS of TMS derivatives | Formation of characteristic fragment ions specific to the 1- or 2-isomer. mdpi.com |

X-ray Scattering (SAXS, WAXS) for Probing Supramolecular Structures and Phase Behavior

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are essential techniques for investigating the supramolecular organization and phase behavior of this compound, particularly in the presence of water or other solvents. These methods provide information on the nanoscale and atomic-level arrangement of the molecules.

SAXS is used to study larger-scale structures, typically in the range of 1 to 100 nanometers. researchgate.net For monoglycerides like this compound, SAXS is instrumental in identifying the different liquid crystalline phases that can form upon hydration. nih.govacs.org These phases, which include lamellar (Lα), inverse bicontinuous cubic (V₂), and inverse hexagonal (H₂) phases, each produce a unique and characteristic set of diffraction peaks in the SAXS pattern. specialchem.com The positions of these peaks are related to the repeating distances within the structure, and their relative spacing can be used to determine the specific phase. For example, a lamellar phase will show peaks with spacing ratios of 1:2:3, while a hexagonal phase will have ratios of 1:√3:√4. specialchem.com

WAXS provides information about shorter-range order, on the scale of atomic distances. nih.gov In the context of this compound, WAXS is used to characterize the packing of the isostearate hydrocarbon chains. A sharp peak around 4.15 Å is indicative of a highly ordered, crystalline packing of the chains (β-form), whereas a broad, diffuse peak around 4.5 Å signifies a disordered, liquid-like arrangement (α-form). semanticscholar.org

The table below outlines the characteristic X-ray scattering features of common monoglyceride phases.

| Phase | SAXS Peak Spacing Ratios | WAXS Pattern | Description |

| Lamellar (Lα) | 1 : 2 : 3 | Broad peak (~4.5 Å) | Stacked bilayers of monoglyceride molecules separated by water layers, with disordered hydrocarbon chains. |

| Cubic (V₂) | Complex ratios (e.g., √2, √4, √6 for Im3m) | Broad peak (~4.5 Å) | A bicontinuous structure of a single lipid bilayer separating two continuous, non-intersecting water channels. |

| Hexagonal (H₂) | 1 : √3 : √4 | Broad peak (~4.5 Å) | Cylindrical water channels arranged on a two-dimensional hexagonal lattice, surrounded by the monoglyceride molecules. |

| Crystalline (β) | Varies | Sharp peaks (~4.15 Å) | Ordered, three-dimensional crystal lattice with tightly packed hydrocarbon chains. |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymorphism

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal transitions and polymorphic behavior of this compound. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of thermal events such as melting, crystallization, and solid-solid phase transitions.

Monoglycerides are known to exhibit complex polymorphism, existing in different crystalline forms with distinct thermal properties. mdpi.com The primary polymorphic forms are the α-form, which is the least stable and has the lowest melting point, the intermediate β'-form, and the most stable β-form with the highest melting point. nih.gov

A typical DSC heating scan of a monoglyceride that has been rapidly cooled from the melt might show an initial endothermic peak corresponding to the melting of the α-form. This can be followed by an exothermic event, which represents the recrystallization into a more stable form (β' or β). Finally, a second, higher temperature endothermic peak will be observed, corresponding to the melting of the more stable polymorph. nih.gov The temperatures and enthalpies of these transitions are characteristic of the specific monoglyceride and its purity.

The branched nature of the isostearate chain in this compound is expected to influence its packing and, consequently, its polymorphic behavior and transition temperatures compared to its straight-chain counterparts like glyceryl monostearate.

The following table summarizes the typical polymorphic forms of monoglycerides and their characteristics detectable by DSC.

| Polymorphic Form | Stability | Melting Point | DSC Event on Heating |

| α-form | Least stable | Lowest | Endothermic melting peak. |

| β'-form | Intermediate | Intermediate | May form upon recrystallization from the α-form. |

| β-form | Most stable | Highest | Endothermic melting peak at the highest temperature. |

Electron Microscopy (e.g., Freeze-Fracture TEM) for Morphological Visualization

Electron microscopy techniques, particularly freeze-fracture transmission electron microscopy (TEM), provide direct visualization of the supramolecular structures formed by this compound in aqueous systems. This method offers a powerful complement to the indirect structural information obtained from X-ray scattering.

In freeze-fracture TEM, a sample of the this compound dispersion is rapidly frozen to trap the structures in their native state. The frozen sample is then fractured, and a thin replica of the fracture surface is made by shadowing with a heavy metal (like platinum) and coating with carbon. The biological material is then digested away, and the replica is viewed in the TEM.

This technique is exceptionally well-suited for visualizing the intricate morphologies of the liquid crystalline phases. For instance, freeze-fracture TEM can reveal the stacked lamellae of the lamellar phase, the complex network of bilayers in the bicontinuous cubic phases, and the ordered cylinders of the hexagonal phase. The resulting images provide compelling visual evidence for the phase structures inferred from SAXS data and can reveal details about particle size and shape in dispersed systems like cubosomes or hexosomes.

Rheometry for Comprehensive Viscoelastic and Flow Behavior Characterization

Rheometry is the study of the flow and deformation of matter, and it is a critical technique for characterizing the viscoelastic and flow properties of this compound, especially in its bulk form or when structured in liquid crystalline phases or emulsions. A rheometer measures the response of a material to an applied force, providing quantitative data on properties like viscosity, elasticity, and viscoelastic moduli (G' and G'').

The rheological behavior of this compound systems is highly dependent on their supramolecular structure. For example:

Liquid Crystalline Phases: Bicontinuous cubic phases typically exhibit very high viscosity and solid-like elasticity, characterized by a storage modulus (G') that is significantly larger than the loss modulus (G'') and is largely independent of frequency. Lamellar and hexagonal phases also show viscoelastic behavior, but their rheological profiles will differ from that of the cubic phase.

Emulsions and Gels: When used as an emulsifier or structuring agent, the rheology of the resulting product is a key quality parameter. Rheometry can be used to assess the stability of emulsions, the strength of gels, and the texture of formulations containing this compound.

Oscillatory shear measurements are commonly performed to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. The dependence of these moduli on frequency, strain, and temperature provides a detailed fingerprint of the material's structure and stability.

Surface and Interfacial Tension Measurement Methods

As a surfactant, the ability of this compound to reduce surface and interfacial tension is a fundamental property. Various methods are employed to quantify this behavior, providing insights into its effectiveness as an emulsifier and stabilizer.

Common techniques include:

Du Noüy Ring Method: This classic method measures the force required to detach a platinum ring from the surface of a liquid or the interface between two immiscible liquids. This force is directly related to the surface or interfacial tension.

Wilhelmy Plate Method: Similar to the ring method, this technique measures the force on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface. It can be used to measure both surface and interfacial tension.

Pendant Drop Method: This optical method involves analyzing the shape of a drop of liquid hanging from a needle. The shape of the drop is determined by the balance between gravity and surface tension. By fitting the drop profile to the Young-Laplace equation, the surface or interfacial tension can be calculated.

Measurements of interfacial tension are particularly relevant for understanding the performance of this compound in emulsions (e.g., water-in-oil or oil-in-water). The extent to which it lowers the interfacial tension between the oil and water phases is a direct indicator of its emulsifying efficiency. The critical micelle concentration (CMC), the concentration at which micelles begin to form and the surface tension reaches a plateau, can also be determined from a series of surface tension measurements at different concentrations.

Chromatographic Methods for Quantitative Analysis and Impurity Profiling

The quantitative analysis and impurity profiling of this compound are critical for ensuring its quality and performance in various applications. Chromatographic techniques are the primary methods employed for this purpose, offering the necessary resolution to separate the main component from structurally similar impurities. ijprajournal.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized techniques, often coupled with various detectors for sensitive and specific analysis. emerypharma.comnih.gov

Common process-related impurities and byproducts that require monitoring include the positional isomer Glyceryl 1-isostearate, unreacted starting materials such as Glycerol and Isostearic acid, and products of further esterification like Glyceryl di-isostearate and Glyceryl tri-isostearate. tugraz.at Additionally, polyglycerol esters can be formed and may need to be characterized. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of monoacylglycerols. emerypharma.com Given that molecules like this compound lack a strong UV chromophore, detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) are often preferred for their universal and sensitive detection capabilities. tugraz.atmagtechjournal.com Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) are common modes of separation.

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. For this compound and its related impurities, a C18 or C8 column is typically used with a gradient elution involving a polar mobile phase (like methanol (B129727), acetonitrile, and water) and a less polar mobile phase (like isopropanol (B130326) or tetrahydrofuran). tugraz.atmagtechjournal.com This allows for the effective separation of mono-, di-, and triglycerides, as well as the free fatty acid and glycerol.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. This method is particularly useful for resolving oligomeric species and separating glycerides based on their molecular weight. google.comshodex.com A patent for the analysis of glyceryl monostearate in a cream formulation specifies using a styrene-divinylbenzene copolymer column with tetrahydrofuran (B95107) as the mobile phase and a differential refractive index (RI) detector. google.com This method allows for the sequential elution of triglycerides, diglycerides, monoglycerides, and glycerol. google.comshodex.com

The following table summarizes typical HPLC conditions for the analysis of glyceryl esters.

| Analyte / Impurity | Column Type | Mobile Phase | Detector |

| Glyceryl Isostearate Isomers | Kinetex C18 | A: Methanol-acetonitrile-water (1:1:1) with 5mM ammonium (B1175870) acetate (B1210297) B: Isopropanol with 5mM ammonium acetate (Gradient) | TOF-MS |

| Mono-, Di-, Triglycerides | Styrene-divinylbenzene copolymer (SEC) | Tetrahydrofuran (Isocratic) | RI |

| Isostearic Acid | C18 | Acetonitrile/Methanol/Water (Gradient) | ELSD |

| Glycerol | Amino or HILIC | Acetonitrile/Water (Gradient) | RI / ELSD |

This table is a composite representation of typical methods described in analytical literature. magtechjournal.comgoogle.comshodex.com

Gas Chromatography (GC)

Gas chromatography is a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds. aocs.org For non-volatile compounds like this compound and its related impurities, a derivatization step is necessary to convert them into more volatile forms. youtube.com This is commonly achieved through silylation, which replaces the active hydrogen atoms of the hydroxyl groups with trimethylsilyl (TMS) groups.

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its excellent sensitivity for organic compounds. youtube.com GC-MS (Gas Chromatography-Mass Spectrometry) can also be employed for definitive peak identification. nih.gov The method is effective for quantifying residual glycerol, free isostearic acid, and distinguishing between mono-, di-, and triglyceride components. tugraz.at

Detailed research findings show that the separation of derivatized glycerides is highly dependent on the temperature programming of the GC oven and the choice of capillary column.

| Compound (as TMS derivative) | Typical Retention Time (min) |

| Glycerol | ~ 5-7 |

| Isostearic Acid | ~ 12-15 |

| Glyceryl 1-isostearate | ~ 18-20 |

| This compound | ~ 19-21 |

| Glyceryl di-isostearate | > 25 |

Retention times are illustrative and highly dependent on specific GC conditions (column length, temperature ramp, carrier gas flow rate). They are based on the typical elution order of derivatized glycerides.

The combination of these chromatographic methods provides a comprehensive toolkit for the robust characterization of this compound, ensuring the accurate quantification of the active component and the diligent control of impurities. nih.gov

Chemical Stability and Degradation Pathways of Glyceryl 2 Isostearate

Hydrolytic Degradation in Aqueous Environments (Acidic and Basic Conditions)

The primary pathway for the degradation of Glyceryl 2-isostearate in aqueous environments is the hydrolysis of its ester linkage. This reaction involves the cleavage of the bond between the isostearic acid moiety and the glycerol (B35011) backbone, yielding glycerol and isostearic acid as the main degradation products. The rate and extent of this hydrolytic degradation are significantly influenced by the pH of the surrounding medium.

In basic (alkaline) conditions , the hydrolysis, often referred to as saponification, is catalyzed by hydroxide (B78521) ions (OH⁻). The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt (the salt of isostearic acid) and glycerol. This process is typically faster and more irreversible than acid-catalyzed hydrolysis. Research on glycerol polyesters indicates a degradation rate of 42.0% per day in basic solutions, highlighting the susceptibility of the ester linkage to alkaline environments. colab.wsresearchgate.net The hydrolysis of fatty acid esters in subcritical water has been shown to follow first-order kinetics. researchgate.net

The general susceptibility of ester bonds to hydrolysis under both acidic and basic conditions is a fundamental concept in organic chemistry. libretexts.org Therefore, it is critical to control the pH of formulations containing this compound to maintain its stability.

| Condition | Degradation Rate (% per day) |

|---|---|

| Acidic Solution | 40.2 |

| Neutral Solution | 37.5 |

| Basic Solution | 42.0 |

Thermal Decomposition Characteristics and Kinetics

This compound, like other organic esters, is susceptible to thermal decomposition at elevated temperatures. The stability of the molecule is largely attributed to the saturated and branched nature of the isostearic acid chain. Isostearic acid itself is noted for its excellent heat and odor stability. klkoleo.com

The thermal degradation of glyceryl esters generally involves the cleavage of the C-O ester bond and the C-C bonds within the glycerol and fatty acid moieties. The decomposition of long-chain fatty acids and their esters typically begins to be evident at temperatures above 250°C. researchgate.net For instance, the thermal decomposition of fatty acid chains has been observed to start at 300°C after 75 minutes of exposure. researchgate.net